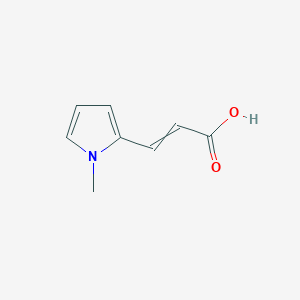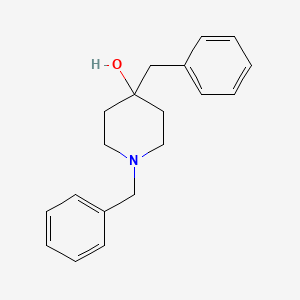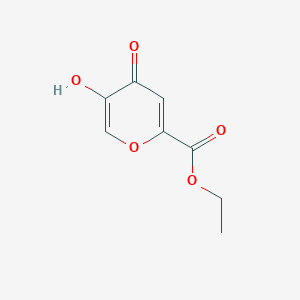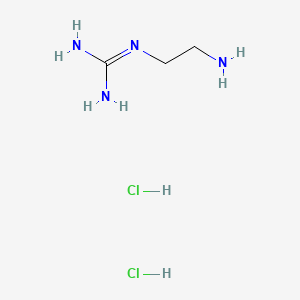
(4-Hydroxyphenyl)diphenylphosphine
説明
(4-Hydroxyphenyl)diphenylphosphine, also known as HDP, is a phosphine compound that has gained significant attention in the field of chemistry and biochemistry. It has been studied for its potential applications in the synthesis of organic compounds and its impact on biological systems. In
科学的研究の応用
Coordination Chemistry and Anticancer Activity
- 4-HDP has been utilized in coordination chemistry, particularly in forming ruthenium arene complexes. Biancalana et al. (2017) demonstrated that esterification of 4-HDP, coordinated with the [Ru(η6-p-cymene)Cl2] fragment, introduces bioactive carboxylic acids into the organometallic molecule. This modification showed enhanced antiproliferative activity against human ovarian cancer cells (Biancalana et al., 2017).
Synthesis and Characterization of Complexes
- Luo et al. (1995) discussed the synthesis of phosphine-based chelating compounds, including 4-HDP, and their chelates with rhenium or technetium. The molecular structures of these compounds were elucidated using various spectroscopic techniques and X-ray crystallography (Luo et al., 1995).
Applications in Catalysis
- Ouchi et al. (2012) explored the use of 4-HDP in catalysis. A ruthenium complex with 4-HDP showed high catalytic activity for aqueous living radical polymerizations of hydrophilic methacrylates, indicating its potential in advanced polymerization techniques (Ouchi et al., 2012).
Radiopharmaceutical Applications
- Bolzati et al. (1998) conducted labeling and biodistribution studies of Tc-99m radiopharmaceuticals using 4-HDP. They characterizedvarious Tc-99m complexes with 4-HDP and evaluated their biodistribution in rats, providing insights into the potential use of 4-HDP in nuclear medicine (Bolzati et al., 1998).
Synthesis of Hydrophilic Phosphines
- Lavenot et al. (1996) focused on synthesizing new hydrophilic phosphines through the addition of diphenylphosphine to conjugated olefins, resulting in ligands with various functional groups. These ligands and their rhodium complexes were prepared and characterized, expanding the scope of 4-HDP in organometallic synthesis (Lavenot et al., 1996).
作用機序
Target of Action
The primary target of (4-Hydroxyphenyl)diphenylphosphine is a wide range of organic compounds, including aldehydes, ketones, and esters . It acts as a reducing agent, facilitating the reduction of these compounds.
Mode of Action
This compound operates by donating a pair of electrons to a substrate, thereby initiating substrate reduction . The phosphorus atom within this compound functions as a nucleophile, launching an attack on the substrate and forming a phosphorus-substrate intermediate . This leads to a series of subsequent steps, ultimately resulting in the formation of the reduced product .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the reduction pathway of organic compounds . By acting as a reducing agent, it facilitates the conversion of aldehydes, ketones, and esters into their reduced forms . This plays a pivotal role in various biochemical processes, including the synthesis of chiral compounds .
Pharmacokinetics
Its molecular weight of 27828 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The action of this compound results in the reduction of various organic compounds . This can lead to significant changes at the molecular and cellular level, depending on the specific compounds being reduced. For instance, the reduction of aldehydes and ketones can result in the formation of alcohols, which can have various effects on cellular processes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors While specific details are not available, factors such as temperature, pH, and the presence of other chemicals can potentially affect its action
特性
IUPAC Name |
4-diphenylphosphanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPABJOZVXZFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391505 | |
| Record name | (4-Hydroxyphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-21-3 | |
| Record name | (4-Hydroxyphenyl)diphenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)
![N-[(4-Chlorophenyl)-(2-hydroxynaphthalen-1-yl)-methyl]-acetamide](/img/structure/B1608675.png)


![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)





